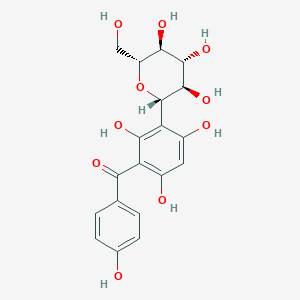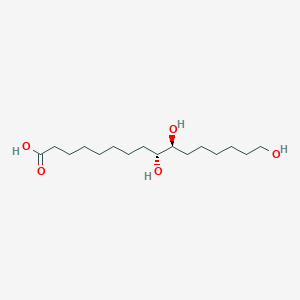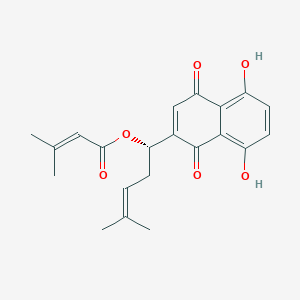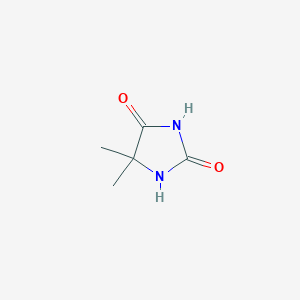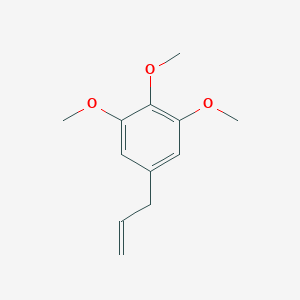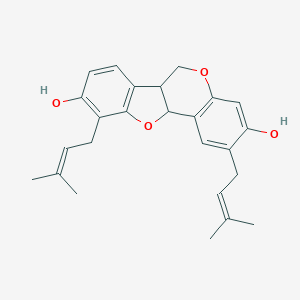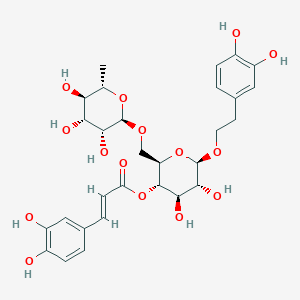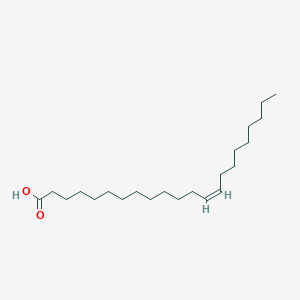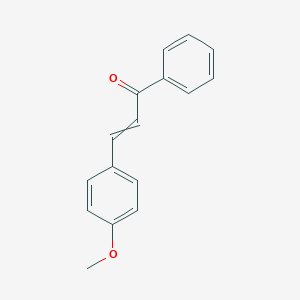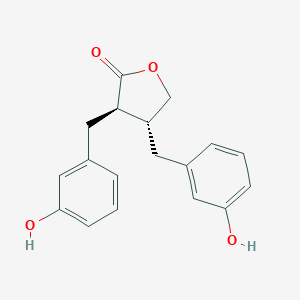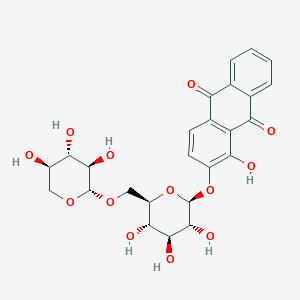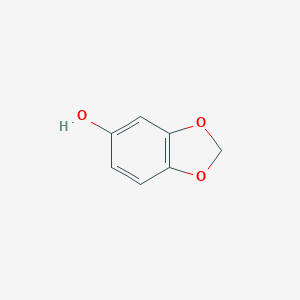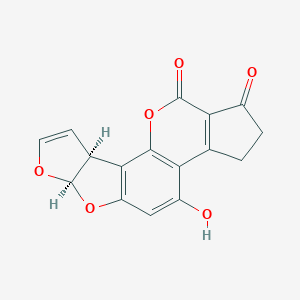
黄曲霉毒素P1
描述
Aflatoxin P1 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. Aflatoxin P1 is one of the many aflatoxins known for its toxic and carcinogenic properties .
科学研究应用
Aflatoxin P1 is primarily studied for its toxicological effects and its role in food safety. Key applications include:
Chemistry: Understanding the chemical properties and reactions of aflatoxins.
Biology: Studying the biological pathways involved in aflatoxin metabolism and toxicity.
Medicine: Investigating the carcinogenic potential of aflatoxins and developing strategies for detoxification.
Industry: Developing detection methods for aflatoxin contamination in food and feed.
作用机制
Target of Action
Aflatoxin P1, like other aflatoxins, primarily targets the liver . The liver is the main organ for the metabolism of aflatoxin P1, where it is bioactivated by various microsomal cytochrome enzymes (CYP450) . In the liver, CYP3A4 plays a significant role in biotransforming aflatoxin P1 to the toxic product Aflatoxin-exo 8,9-epoxide .
Mode of Action
The mode of action of aflatoxin P1 involves its interaction with its targets, leading to changes at the molecular level. The compound is metabolized by CYP450 enzymes to form a reactive and electrophilic metabolite, Aflatoxin-exo 8,9-epoxide . This metabolite is highly reactive and can bind to DNA and other macromolecules, causing genotoxicity .
Biochemical Pathways
The biochemical pathways affected by aflatoxin P1 involve the metabolism of the compound to its reactive form and the subsequent interactions of this form with cellular components. The compound is metabolized by CYP450 enzymes to form Aflatoxin-exo 8,9-epoxide . This metabolite can then bind to DNA, causing DNA damage and potentially leading to mutations . Additionally, aflatoxin P1 can cause oxidative stress .
Pharmacokinetics
The pharmacokinetics of aflatoxin P1 involve its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion, aflatoxin P1 is absorbed in the duodenum and reaches the liver, where it is metabolized by CYP450 enzymes . The rate of formation of Aflatoxin-exo 8,9-epoxide and its conjugation with glutathione are key parameters in the sensitivity to the toxic effect of aflatoxin P1 .
Result of Action
The result of aflatoxin P1’s action at the molecular and cellular level is primarily genotoxicity, immunotoxicity, and acute intoxication . The compound’s reactive metabolite can bind to DNA, causing DNA damage and potentially leading to mutations . This can result in a range of diseases, including liver cancer .
Action Environment
The action of aflatoxin P1 can be influenced by various environmental factors. The fungus that produces aflatoxins, Aspergillus, can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . Therefore, the production of aflatoxins, including aflatoxin P1, can be influenced by environmental conditions such as temperature and humidity .
生化分析
Biochemical Properties
Aflatoxin P1 plays a role in various biochemical reactions, primarily involving its interaction with enzymes and proteins within the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which convert it into reactive intermediates. These intermediates can form adducts with DNA, RNA, and proteins, leading to cellular damage. The interactions between aflatoxin P1 and these biomolecules are primarily covalent, resulting in the formation of stable adducts that can disrupt normal cellular functions .
Cellular Effects
Aflatoxin P1 exerts several detrimental effects on various cell types. In hepatocytes, it induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can activate signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which attempts to mitigate the damage by upregulating antioxidant defenses. Additionally, aflatoxin P1 can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, aflatoxin P1 exerts its effects through several mechanisms. It binds to DNA, forming adducts that can cause mutations and initiate carcinogenesis. The compound also inhibits various enzymes involved in DNA repair, further exacerbating its genotoxic effects. Additionally, aflatoxin P1 can activate pro-apoptotic pathways, leading to programmed cell death. These molecular interactions highlight the compound’s ability to disrupt normal cellular processes and promote the development of cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aflatoxin P1 can change over time. Initially, the compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to aflatoxin P1 in vitro has been shown to cause persistent oxidative stress and chronic inflammation, which can lead to cellular transformation and tumorigenesis. In vivo studies have demonstrated that prolonged exposure to aflatoxin P1 can result in liver damage and the development of hepatocellular carcinoma .
Dosage Effects in Animal Models
The effects of aflatoxin P1 vary with different dosages in animal models. At low doses, the compound can cause subtle changes in liver function and mild oxidative stress. At higher doses, aflatoxin P1 can induce severe liver damage, characterized by necrosis, fibrosis, and the development of liver tumors. Toxic effects such as immunosuppression and reproductive toxicity have also been observed at high doses, indicating the compound’s broad spectrum of adverse effects .
Metabolic Pathways
Aflatoxin P1 is involved in several metabolic pathways, primarily within the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can be further processed by phase II detoxification enzymes such as glutathione S-transferases. These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the body. The efficiency of these detoxification pathways can vary among individuals, influencing their susceptibility to aflatoxin P1 toxicity .
Transport and Distribution
Within cells, aflatoxin P1 is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues such as the liver. Additionally, aflatoxin P1 can bind to serum proteins, which facilitates its transport through the bloodstream to different organs. The compound’s distribution within tissues can influence its toxicity, as higher concentrations in certain organs can lead to more severe damage .
Subcellular Localization
Aflatoxin P1’s subcellular localization plays a crucial role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and disrupts normal genetic processes. It can also accumulate in the endoplasmic reticulum, where it induces stress responses and affects protein synthesis. Post-translational modifications, such as phosphorylation, can influence aflatoxin P1’s localization and activity, further modulating its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Aflatoxin P1 is typically synthesized through the biotransformation of other aflatoxins, such as aflatoxin B1, by the action of specific enzymes in the liver . The process involves hydroxylation reactions mediated by cytochrome P450 enzymes, which convert aflatoxin B1 into aflatoxin P1 .
Industrial Production Methods: Industrial production of aflatoxin P1 is not common due to its toxic nature. it can be isolated from contaminated food and feed samples using various extraction and purification techniques. These methods often involve solvent extraction followed by chromatographic separation .
化学反应分析
Types of Reactions: Aflatoxin P1 undergoes several chemical reactions, including:
Oxidation: Aflatoxin P1 can be oxidized to form more reactive and toxic metabolites.
Reduction: Under certain conditions, aflatoxin P1 can be reduced to less toxic forms.
Hydroxylation: This reaction is crucial in the biotransformation of aflatoxin B1 to aflatoxin P1.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Sodium borohydride.
Major Products:
Oxidation products: Reactive epoxides and hydroxylated metabolites.
Reduction products: Less toxic aflatoxin derivatives.
相似化合物的比较
Aflatoxin B1: The most potent and well-studied aflatoxin, known for its high toxicity and carcinogenicity.
Aflatoxin G1: Another toxic aflatoxin with similar properties to aflatoxin B1.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, commonly found in milk.
Uniqueness of Aflatoxin P1: Aflatoxin P1 is unique due to its specific hydroxylation pathway and its distinct toxicological profile. While it shares some properties with other aflatoxins, its formation and specific effects on DNA make it a compound of particular interest in toxicology and food safety research .
属性
IUPAC Name |
(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXNPKDOMYPPJ-HYORBCNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185977 | |
| Record name | Aflatoxin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32215-02-4 | |
| Record name | Aflatoxin P1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32215-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin P1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032215024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aflatoxin P1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


